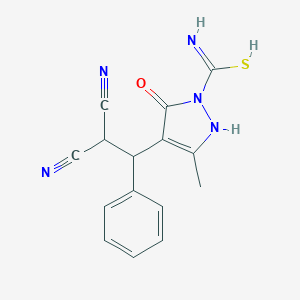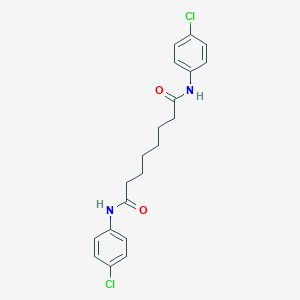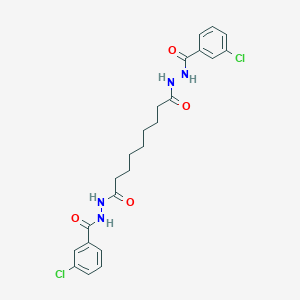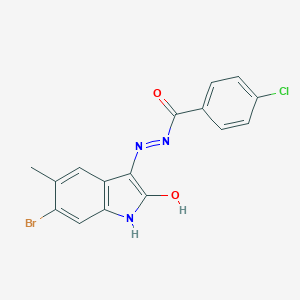![molecular formula C22H19N3O3 B465260 N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide CAS No. 304481-64-9](/img/structure/B465260.png)
N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide is a complex organic compound that belongs to the class of carbazole derivatives.
Méthodes De Préparation
The synthesis of N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide typically involves the reaction of 9-ethylcarbazole with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cell lines.
Mécanisme D'action
The mechanism of action of N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide can be compared with other carbazole derivatives, such as:
N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-phenylquinoline-4-carboxamide: This compound has similar structural features but differs in its biological activity and applications.
Propriétés
Numéro CAS |
304481-64-9 |
|---|---|
Formule moléculaire |
C22H19N3O3 |
Poids moléculaire |
373.4g/mol |
Nom IUPAC |
N-[(E)-(9-ethylcarbazol-2-yl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-25-19-6-4-3-5-16(19)17-9-7-14(11-20(17)25)13-23-24-22(28)18-10-8-15(26)12-21(18)27/h3-13,26-27H,2H2,1H3,(H,24,28)/b23-13+ |
Clé InChI |
XPPAKUGLOKCFLI-YDZHTSKRSA-N |
SMILES isomérique |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)/C=N/NC(=O)C4=C(C=C(C=C4)O)O |
SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=NNC(=O)C4=C(C=C(C=C4)O)O |
SMILES canonique |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=NNC(=O)C4=C(C=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Diethylamino)-2-[({2-fluoro-5-nitrophenyl}imino)methyl]phenol](/img/structure/B465196.png)
![4-Nitro-2-({[4-(1-pyrrolidinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465199.png)
![ethyl 2-(acetylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B465210.png)
![1-[({2-Fluoro-5-nitrophenyl}imino)methyl]-2-naphthol](/img/structure/B465249.png)

![Methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B465301.png)
![4-[({4-Chloro-3-nitrophenyl}imino)methyl]-2-ethoxyphenol](/img/structure/B465305.png)

![N-(4-{[2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B465359.png)


![2-({[4-(1-Azepanylsulfonyl)phenyl]imino}methyl)-4-bromophenol](/img/structure/B465369.png)
![2-({[4-(1-Azepanylsulfonyl)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B465374.png)
